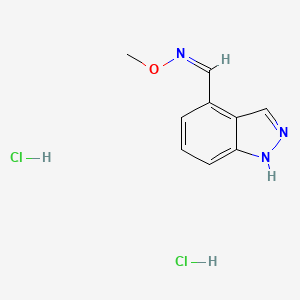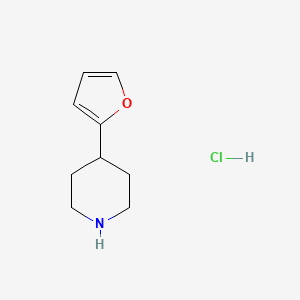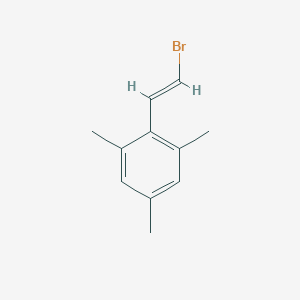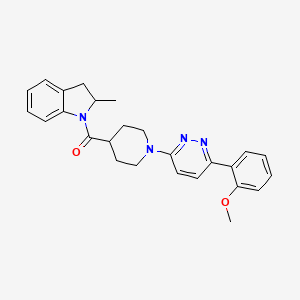![molecular formula C20H14FN3OS B2680623 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 392243-51-5](/img/structure/B2680623.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A similar compound, a new fluorinated pyrazole, was synthesized via a two-step reaction . Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of the compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, a new fluorinated pyrazole, were a one-pot three-component reaction under microwave irradiation followed by oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound, Flufenacet, is moderately soluble in water, is not highly volatile but may, under certain conditions, be persistent in soil and water/sediment systems .Scientific Research Applications
Optoelectronic Applications
Research on naphtho[2,3-c][1,2,5]thiadiazole (NTD) derivatives has revealed their potential in optoelectronic applications due to their carrier transporting property and high fluorescence quantum yield. These compounds exhibit adjustable emission colors based on the aryl substituents, showing promise for use in light-emitting devices. The ambipolar transporting property, with nearly identical hole and electron mobilities, underscores their utility in fabricating non-doped optoelectronic devices (Wei et al., 2008).
Anticancer and Antiviral Activities
Naphthalene derivatives have been synthesized and evaluated for their anticancer and antiviral activities. Certain derivatives have shown potent inhibitory activity against HIV-1 and HIV-2, suggesting a new lead in antiviral agent development (Hamad et al., 2010). Additionally, derivatives including N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide have been investigated for their anticancer potential, with some showing significant activity against cancer cell lines, including murine leukemia L1210, human cervix carcinoma HeLa, and human T-lymphocyte CEM cell lines (Choodamani et al., 2021).
Photophysical Characterization
Research into the electrochemistry and electrogenerated chemiluminescence (ECL) of dithienylbenzothiadiazole derivatives, including compounds related to N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide, has shed light on their potential for use in red-emitting molecular fluorophores. These studies help understand the differential reactivity of donor and acceptor groups and simulate radical cation-anion and dication-radical anion annihilations, which are crucial for the development of ECL-based sensors and devices (Shen et al., 2010).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has provided valuable insights. These studies indicate that certain derivatives exhibit moderate inhibitory effects across various assays, showcasing their potential as multifunctional therapeutic agents (Faheem, 2018).
Safety and Hazards
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHALJZLEZGBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)



![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)
![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
